Bienvenue dans la boutique en ligne BenchChem!

1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 80028-26-8) is a heterocyclic amino acid analogue belonging to the N-arylated pyrrolidine-3-carboxylic acid class, with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol. The compound features a pyrrolidine ring N-substituted with a pyridin-4-yl group and a carboxylic acid at position 3, forming a zwitterionic structure that confers distinct solubility and molecular recognition properties relative to unsubstituted pyrrolidine-3-carboxylic acid.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 80028-26-8
Cat. No. B3155441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid
CAS80028-26-8
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)C2=CC=NC=C2
InChIInChI=1S/C10H12N2O2/c13-10(14)8-3-6-12(7-8)9-1-4-11-5-2-9/h1-2,4-5,8H,3,6-7H2,(H,13,14)
InChIKeyUVWRUARFQZMWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 80028-26-8): Physicochemical and Structural Baseline for Procurement Decisions


1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 80028-26-8) is a heterocyclic amino acid analogue belonging to the N-arylated pyrrolidine-3-carboxylic acid class, with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol . The compound features a pyrrolidine ring N-substituted with a pyridin-4-yl group and a carboxylic acid at position 3, forming a zwitterionic structure that confers distinct solubility and molecular recognition properties relative to unsubstituted pyrrolidine-3-carboxylic acid . It is commercially supplied as a free base (purity ≥95–98%) for research use, with typical storage at 2–8°C in sealed, dry conditions . The compound serves primarily as a versatile small-molecule scaffold and synthetic building block in medicinal chemistry, particularly in the preparation of N-arylated pyrrolidine-containing bioactive molecules [1].

Why Pyrrolidine-3-carboxylic Acid or Other N-Aryl Analogs Cannot Substitute for 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 80028-26-8)


Generic substitution of 1-(pyridin-4-yl)pyrrolidine-3-carboxylic acid with unsubstituted pyrrolidine-3-carboxylic acid or regioisomeric N-aryl pyrrolidine derivatives introduces quantifiable differences in lipophilicity, hydrogen-bond acceptor capacity, and molecular recognition that directly affect downstream experimental outcomes. The pyridin-4-yl substituent at the N1 position increases the computed LogP by over 3 log units relative to the unsubstituted parent scaffold , while also adding a heteroaromatic nitrogen capable of participating in π–π stacking interactions with aromatic residues in enzyme active sites [1]. Changing the pyridine attachment position from 4-yl to 3-yl alters the spatial orientation of the H-bond acceptor and the electronic character of the aromatic ring, which can fundamentally shift target binding profiles in structure–activity relationship (SAR) studies [1]. These are not properties that can be replicated by simple pyrrolidine-3-carboxylic acid, nor by 4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid positional isomers that relocate the aryl group to a different ring carbon. Procurement of the correct CAS-registered compound with verified purity is therefore essential for experimental reproducibility in medicinal chemistry and chemical biology workflows .

Quantitative Differential Evidence for 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 80028-26-8) Versus Closest Analogs


Computed LogP Differential: 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid vs. Unsubstituted Pyrrolidine-3-carboxylic acid

The N-pyridin-4-yl substitution on the pyrrolidine ring substantially increases computed lipophilicity relative to the unsubstituted parent scaffold. 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid has a computed LogP of 0.99 (Chemscene) , whereas pyrrolidine-3-carboxylic acid (CAS 59378-87-9) has a computed LogP of approximately –0.47 (Chemsrc) to –2.88 (ChemAxon predicted, pH 7.4) [1]. This represents a LogP increase of 1.5 to over 3.8 log units, translating to a theoretical octanol-water partition coefficient difference of approximately 30-fold to >6,000-fold. For medicinal chemistry applications, this difference directly impacts predicted membrane permeability (PAMPA/PAMPA-BBB), oral absorption potential, and non-specific protein binding.

Lipophilicity Drug-likeness Permeability

Polar Surface Area and Hydrogen-Bond Acceptor/Donor Profile: Differentiation from Unsubstituted Pyrrolidine-3-carboxylic acid

The pyridin-4-yl substituent at N1 adds one heteroaromatic hydrogen-bond acceptor (HBA) while eliminating one hydrogen-bond donor (HBD) relative to unsubstituted pyrrolidine-3-carboxylic acid. The target compound has a computed topological polar surface area (TPSA) of 53.43 Ų, with 3 HBA atoms and 1 HBD atom . In contrast, pyrrolidine-3-carboxylic acid has a TPSA of 49.33 Ų, with 2 HBA atoms and 2 HBD atoms (the pyrrolidine NH and the carboxylic acid OH) . The net change is +4.1 Ų in TPSA, a shift from 2 HBD / 2 HBA to 1 HBD / 3 HBA, and the introduction of an sp²-hybridized pyridine nitrogen capable of participating in π–π stacking and directed H-bond interactions. These differences alter predicted blood-brain barrier permeation (TPSA < 60–70 Ų is a common CNS drug-likeness threshold) and oral bioavailability according to Veber rules [1].

Molecular recognition TPSA Hydrogen bonding

PYCR1 Enzyme Inhibition: Target Compound as a Weak Ligand vs. Established PYCR1 Inhibitor PYCR1-IN-1

1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid was tested against human pyrroline-5-carboxylate reductase 1 (PYCR1) and found to be a very weak inhibitor, with an IC₅₀ of 3.15 × 10⁵ nM (315 µM) in an enzymatic assay measuring NADH oxidation [1]. In comparison, the known PYCR1 inhibitor PYCR1-IN-1 (compound 4) exhibits an IC₅₀ of 8.8 µM (8,800 nM) against the same target . This represents an approximately 36-fold difference in potency. The very weak activity of the target compound against PYCR1—approaching the millimolar range—contrasts with the sub-micromolar potency of optimized 2,4-diarylpyrrolidine-3-carboxylic acid-based endothelin receptor antagonists (e.g., A-127722 with IC₅₀ = 0.36 nM at ET_A [2]), illustrating that N-pyridin-4-yl mono-substitution alone is insufficient to drive potent target engagement in the pyrrolidine-3-carboxylic acid pharmacophore class.

PYCR1 Enzyme inhibition Cancer metabolism

Commercial Availability and Cost Differential as a Pre-formed N-Aryl Pyrrolidine Building Block vs. Unsubstituted Pyrrolidine-3-carboxylic acid

1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid is commercially available from multiple suppliers as a pre-formed N-arylated pyrrolidine-3-carboxylic acid scaffold, eliminating the need for in-house N-arylation of pyrrolidine-3-carboxylic acid. Pricing at the 1 g scale ranges from approximately $363 (Crysdot, 97%) to $524 (Matrix Scientific, 97%) . In comparison, unsubstituted pyrrolidine-3-carboxylic acid (CAS 59378-87-9) is priced at approximately $50–$245/g (98%) from major suppliers . The ~2- to 10-fold price premium reflects the additional synthetic steps required for N-arylation—typically involving transition-metal-catalyzed coupling or nucleophilic aromatic substitution—as well as the added value of a pre-validated, characterized building block. The target compound's boiling point (398.0 ± 32.0 °C at 760 mmHg) and density (1.3 ± 0.1 g/cm³) are consistent with small-molecule handling requirements for medicinal chemistry laboratories.

Chemical procurement Building block Cost efficiency

Recommended Application Scenarios for 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 80028-26-8) Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring Defined N-Aryl Pyrrolidine Scaffolds

The compound's well-characterized LogP (0.99), TPSA (53.43 Ų), and HBA/HBD profile (3/1) make it suitable as a reference N-pyridin-4-yl pyrrolidine building block in structure–activity relationship (SAR) studies [1]. Its moderate lipophilicity (LogP ~1) places it within the drug-like property space defined by Lipinski and Veber rules, while the pyridin-4-yl nitrogen provides a defined H-bond acceptor for target engagement. Researchers can use this compound as a core scaffold for library enumeration, comparing the impact of different N-aryl substituents (e.g., 4-pyridyl vs. 3-pyridyl vs. phenyl) on potency and selectivity in a given target assay .

PYCR1 Assay Development and Selectivity Profiling Using a Weak-Ligand Baseline

With a measured PYCR1 IC₅₀ of 315 µM, the compound functions as a weak-ligand baseline (negative control) for developing and validating PYCR1 enzymatic or biophysical assays [1]. Its ~36-fold weaker potency compared to PYCR1-IN-1 (IC₅₀ = 8.8 µM) provides a wide dynamic range for assay quality assessment (Z'-factor determination) and for benchmarking novel inhibitor candidates identified from fragment-based or high-throughput screening campaigns . The carboxylic acid anchor and N-aryl substituent also make it a suitable starting fragment for structure-based drug design (SBDD) targeting the PYCR1 P5C binding pocket [2].

Synthetic Methodology Development for N-Arylation of Pyrrolidine Carboxylic Acids

As a commercially available, pre-characterized N-arylated pyrrolidine-3-carboxylic acid, the compound can serve as an authentic reference standard for developing and optimizing transition-metal-catalyzed or metal-free N-arylation methodologies [1]. Its boiling point (398 °C), density (1.3 g/cm³), and chromatographic properties (LogP ~1) provide defined analytical benchmarks (HPLC retention time, LC-MS trace) against which newly synthesized N-aryl pyrrolidine products can be compared for yield and purity validation . The compound is supplied at ≥95% purity with supporting certificates of analysis, meeting the identity and purity requirements for use as a quantitative reference material [2].

GPCR Modulator Fragment Library Construction with Heteroaromatic Diversity

The pyrrolidine-3-carboxylic acid scaffold with N-aryl substitution is a recognized pharmacophore element in G-protein coupled receptor (GPCR) modulator design, as evidenced by patent literature describing substituted pyrrolidines as GPR43 agonists [1]. 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid specifically provides a pyridine-containing variant of this scaffold . The pyridin-4-yl group introduces π–π stacking capacity and a directing H-bond acceptor that is geometrically distinct from the pyridin-3-yl or phenyl analogues, enabling systematic exploration of heteroaromatic diversity within a GPCR-targeted fragment library [2].

Quote Request

Request a Quote for 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.